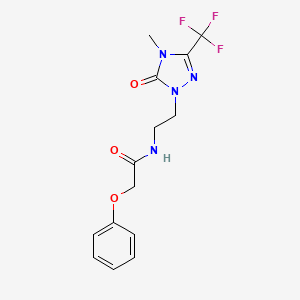![molecular formula C14H19N5O3 B2709060 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-73-7](/img/structure/B2709060.png)
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as MTEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Derivatives of 7,8-polymethylenehypoxanthines, which are precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, have been synthesized. These compounds were used to study antiviral and antihypertensive activities, demonstrating the potential application of purine derivatives in therapeutic areas (Nilov et al., 1995).
Pharmacophores in Drug Design
- Imidazo(4,5-b)pyridines (1-desazapurines) have been synthesized and are considered potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Antimycobacterial Activity
- Synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles mimic parts of the structure of potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines. Several of these compounds exhibited significant antimycobacterial activity (Miranda & Gundersen, 2009).
Antidepressant and Anxiolytic Activity
- A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione showed potential as antidepressant and anxiolytic agents in preclinical studies. These findings suggest their relevance in the development of new treatments for affective disorders (Zagórska et al., 2009).
Serotonin Receptor Affinity
- Certain imidazo[2,1-f]purine-2,4-dione derivatives have been found to exhibit affinity for serotonin receptors, indicating their potential use in targeting these receptors for therapeutic purposes (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonism
- Studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists contribute to the understanding of receptor-ligand interactions, which is crucial in drug development (Baraldi et al., 2008).
Antiviral Activity
- The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its derivatives revealed moderate activity against rhinovirus at non-toxic dosage levels, suggesting potential applications in antiviral therapies (Kim et al., 1978).
NMR Spectral Analysis
- NMR studies of various N-methyl-purines and imidazo[4,5-c]-pyridines have contributed to a deeper understanding of their chemical properties, which is important for further applications in medicinal chemistry (Barlin & Fenn, 1983).
Mécanisme D'action
Target of Action
Similar purine derivatives have been shown to target enzymes such as dihydrofolate reductase (dhfr), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
It’s known that similar purine derivatives interact with their targets, leading to inhibition of the enzymes and subsequent effects on cell proliferation .
Biochemical Pathways
Similar purine derivatives are known to affect the folate pathway, which plays a vital role in the synthesis of dna nucleotides .
Result of Action
Similar purine derivatives have been shown to have anti-proliferative activities against certain cell lines .
Analyse Biochimique
Biochemical Properties
8-(2-Methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. These interactions are primarily through competitive inhibition, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of adenosine deaminase, reducing the breakdown of adenosine and thereby increasing its concentration. This elevation in adenosine levels can lead to enhanced activation of adenosine receptors, which are involved in various physiological processes such as vasodilation and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and vasodilatory actions. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with multiple metabolic pathways and its accumulation in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It has a high affinity for plasma proteins, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily found in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .
Propriétés
IUPAC Name |
6-(2-methoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-7-22-5)16(3)14(21)17(4)12(10)20/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNLOKRSPAMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

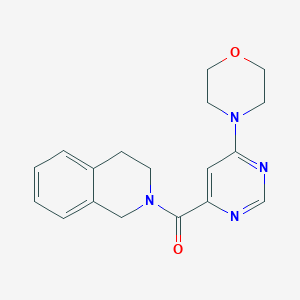
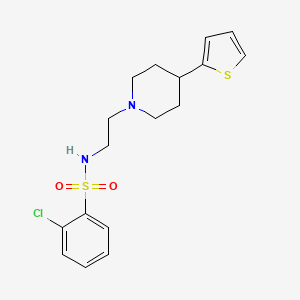


![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
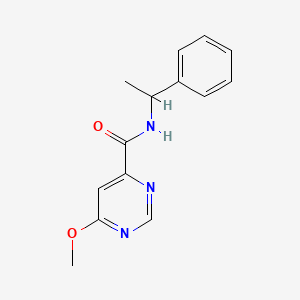
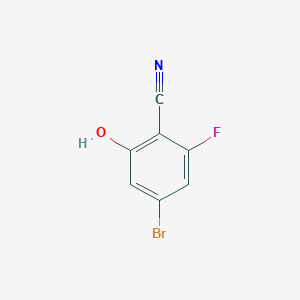
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2708991.png)
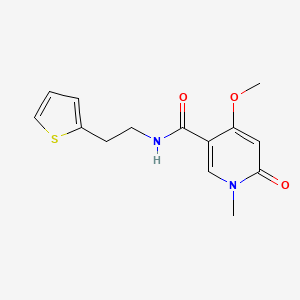
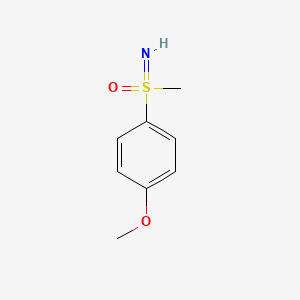
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
